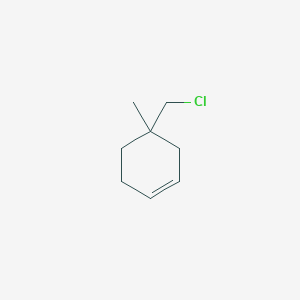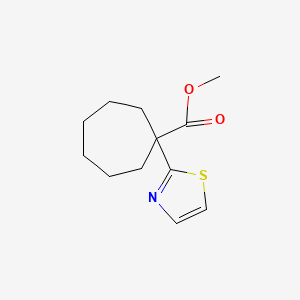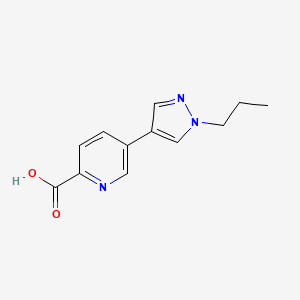
5-(1-Propyl-1H-pyrazol-4-YL)pyridine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-Propyl-1H-pyrazol-4-YL)pyridine-2-carboxylic acid: is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring with a carboxylic acid functional group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both pyrazole and pyridine rings in its structure makes it a versatile scaffold for the development of various bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Propyl-1H-pyrazol-4-YL)pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-propyl-1H-pyrazole-4-carbaldehyde with 2-cyanopyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring, converting it to a dihydropyridine derivative.
Substitution: The carboxylic acid group can participate in substitution reactions, forming esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alcohols, amines, and acid chlorides are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Esters, amides, and other carboxylic acid derivatives.
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems. It is used in the development of new synthetic methodologies and as a precursor for various functionalized derivatives.
Biology: In biological research, the compound is studied for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a scaffold for the development of anti-inflammatory, antimicrobial, and anticancer agents.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 5-(1-Propyl-1H-pyrazol-4-YL)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The pyrazole and pyridine rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with proteins and enzymes. These interactions can modulate the activity of the target proteins, leading to various biological effects. The carboxylic acid group can also participate in ionic interactions, further influencing the compound’s activity.
相似化合物的比较
- 5-(1-Methyl-1H-pyrazol-4-YL)pyridine-2-carboxylic acid
- 5-(1-Ethyl-1H-pyrazol-4-YL)pyridine-2-carboxylic acid
- 5-(1-Butyl-1H-pyrazol-4-YL)pyridine-2-carboxylic acid
Uniqueness: The uniqueness of 5-(1-Propyl-1H-pyrazol-4-YL)pyridine-2-carboxylic acid lies in its specific substitution pattern, which can influence its reactivity and biological activity. The propyl group on the pyrazole ring can affect the compound’s lipophilicity and its ability to interact with biological targets, potentially leading to distinct pharmacological properties compared to its methyl, ethyl, and butyl analogs.
属性
分子式 |
C12H13N3O2 |
|---|---|
分子量 |
231.25 g/mol |
IUPAC 名称 |
5-(1-propylpyrazol-4-yl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H13N3O2/c1-2-5-15-8-10(7-14-15)9-3-4-11(12(16)17)13-6-9/h3-4,6-8H,2,5H2,1H3,(H,16,17) |
InChI 键 |
BDGLAEGWPBWTIB-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C=C(C=N1)C2=CN=C(C=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-chloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide](/img/structure/B13197942.png)



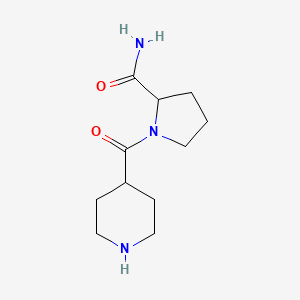
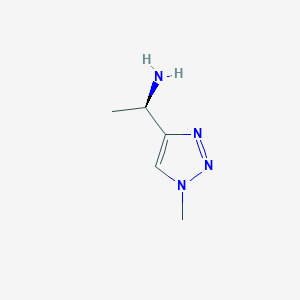
![1-Isocyanato-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B13197975.png)

